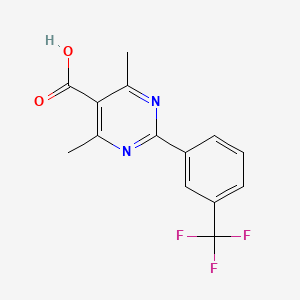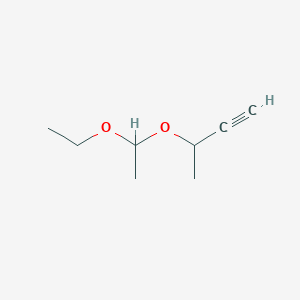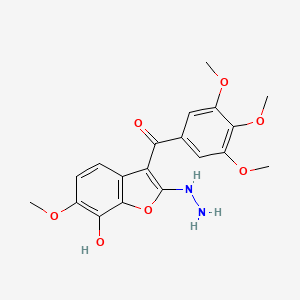
Triethylsilyl phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilyl phenylacetylene is an organosilicon compound with the molecular formula C14H20Si. It is a derivative of silane, where the silicon atom is bonded to a phenylethynyl group and three ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylsilyl phenylacetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In industrial settings, the production of phenylethynyltriethylsilane often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Triethylsilyl phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert phenylethynyltriethylsilane to simpler silanes.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethylsilyl phenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of high-performance materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of phenylethynyltriethylsilane involves its ability to form stable bonds with various substrates. The phenylethynyl group provides a reactive site for further chemical modifications, while the triethylsilane moiety enhances the compound’s stability and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Phenylethynyltriphenylsilane: Contains three phenyl groups instead of ethyl groups.
Phenylethynyltriisopropylsilane: Features three isopropyl groups instead of ethyl groups.
Uniqueness
Triethylsilyl phenylacetylene is unique due to its specific combination of phenylethynyl and triethylsilane groups, which confer distinct chemical properties. The ethyl groups provide a balance between steric hindrance and reactivity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H20Si |
|---|---|
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
triethyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
Clave InChI |
KQSHVSCLGYGMDT-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine](/img/structure/B8322629.png)
![Ethyl 4-[ethoxy(oxo)acetyl]-5-methylisoxazole-3-carboxylate](/img/structure/B8322637.png)









